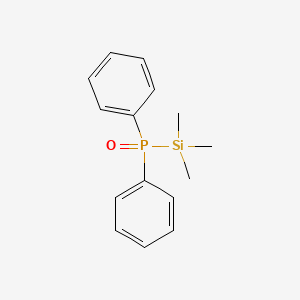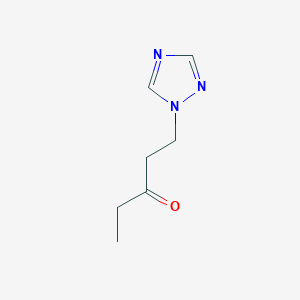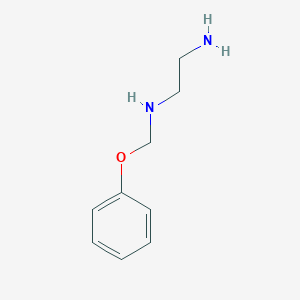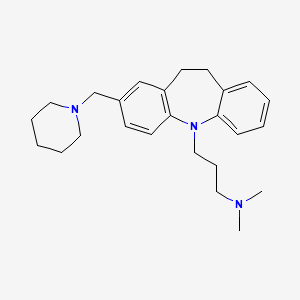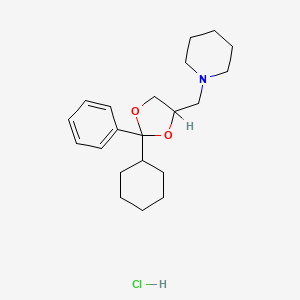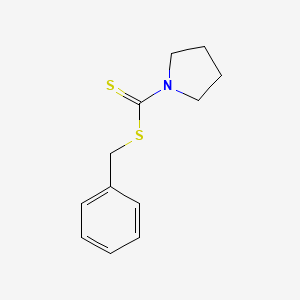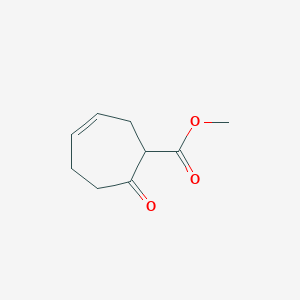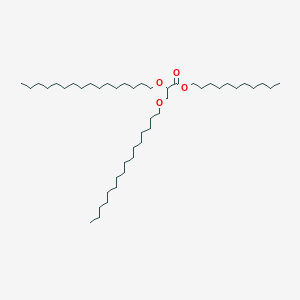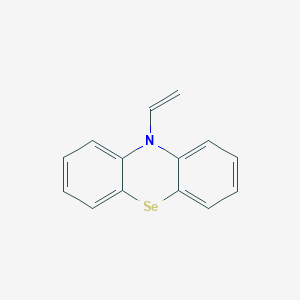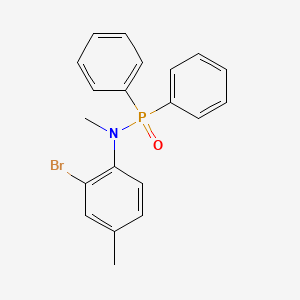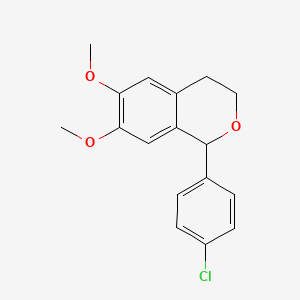
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chlorophenyl group and methoxy substituents, which may contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- typically involves the reaction of 1H-2-benzopyran-1,4(3H)-dione with 4-(4-chlorophenyl)cyclohexanecarbaldehyde. This reaction can be carried out under various conditions, often involving the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use.
Analyse Des Réactions Chimiques
Types of Reactions
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with fewer double bonds or altered functional groups.
Applications De Recherche Scientifique
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- has a wide range of scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases and conditions.
Industry: Used in the development of new materials and products, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- include other benzopyran derivatives, such as:
- 4H-1-Benzopyran-4-one
- 7-chloro-3-methyl-4H-1-benzopyran-4-one
- 7,8-Diacetoxy-2,3-diphenyl-4H-1-benzopyran-4-one
Uniqueness
What sets 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- apart from similar compounds is its specific combination of functional groups, including the chlorophenyl and methoxy substituents. These groups may confer unique chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63932-13-8 |
|---|---|
Formule moléculaire |
C17H17ClO3 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C17H17ClO3/c1-19-15-9-12-7-8-21-17(14(12)10-16(15)20-2)11-3-5-13(18)6-4-11/h3-6,9-10,17H,7-8H2,1-2H3 |
Clé InChI |
AXEFRHZYOCWXEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


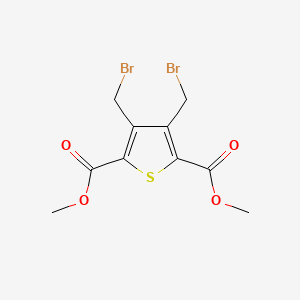
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)
